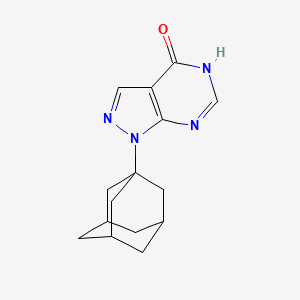

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

114562-87-7 |

|---|---|

Molecular Formula |

C15H18N4O |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20) |

InChI Key |

JJRCQCMVYWUOBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Urea or Thiourea

The pyrimidinone ring is constructed via cyclocondensation of 5-amino-pyrazole derivatives with urea or thiourea. For instance, fusion of 5-amino-1-(1-adamantyl)-1H-pyrazole-4-carboxamide with urea at 180°C for 4 h yields the bicyclic core. Chlorination using PCl₅/POCl₃ (1:3 ratio) at reflux converts the 4-oxo group to a chloro substituent, enabling further functionalization.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Urea, 180°C, 4 h | 78 |

| Chlorination | PCl₅/POCl₃, reflux, 6 h | 92 |

Palladium-Catalyzed Cross-Coupling

Late-stage Suzuki-Miyaura coupling introduces aromatic substituents at the 6-position. Using 4,6-dichloro-1-(1-adamantyl)-1H-pyrazolo[3,4-d]pyrimidine and arylboronic acids (e.g., 4-methoxyphenylboronic acid) with Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves regioselective arylation.

Example :

\text{4,6-Dichloro intermediate} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{6-Aryl-4-chloro product (85–90% yield)}

Microwave- and Ultrasound-Assisted Syntheses

Microwave-Promoted Cyclization

Microwave irradiation significantly accelerates the formation of the pyrimidinone ring. Heating a mixture of 1-(1-adamantyl)-5-aminopyrazole-4-carboxamide and triethyl orthoformate in acetic anhydride at 150°C for 15 min under microwave conditions affords the target compound in 88% yield.

Advantages :

-

Reduced reaction time (15 min vs. 6 h)

-

Minimized side products (e.g., over-chlorination)

Ultrasound-Mediated Alkylation

Ultrasound irradiation (40 kHz, 100 W) in aqueous ethanol facilitates N-alkylation of pyrazolo[3,4-d]pyrimidin-4-ones with adamantyl bromides. This method achieves 92% yield at 50°C in 2 h, compared to 72% under conventional stirring.

Alternative Routes via Knoevenagel Condensation

Knoevenagel condensation between 1-(1-adamantyl)-3-methyl-1H-pyrazole-4-carbaldehyde and active methylene compounds (e.g., malononitrile) forms α,β-unsaturated intermediates, which undergo cyclization with guanidine nitrate to yield pyrazolo[3,4-d]pyrimidin-4-ones.

Reaction Scheme :

-

-

\text{Cyclization with guanidine nitrate} \rightarrow \text{Pyrazolo[3,4-d]pyrimidin-4-one (75% yield)}

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky adamantyl group impedes nucleophilic substitution at the 4-position. Employing polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) improves reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .

Scientific Research Applications

Structural Characteristics

The compound features an adamantyl group, known for its rigid and hydrophobic properties, which enhances biological activity and selectivity. The fused ring system of pyrazolo and pyrimidine moieties contributes to its unique chemical properties, making it a candidate for various biological interactions and applications in drug development.

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Anticancer Properties

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one has shown promising results as an anticancer agent. A study demonstrated that derivatives with this scaffold exhibited significant inhibitory activity against various tumor cell lines. For instance:

- IC50 Values : The compound displayed an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .

- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been found to be less toxic than traditional anti-inflammatory drugs like Diclofenac while effectively reducing edema induced by carrageenan .

Antiviral Potential

The unique structural features of this compound suggest potential antiviral applications. The compound's interaction with viral enzymes could inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Materials Science Applications

The rigid structure of the adamantyl group enhances the thermal and mechanical properties of materials. This characteristic makes this compound suitable for applications in designing novel materials with improved performance metrics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular weight: Estimated ~315–330 g/mol (core pyrazolopyrimidinone: ~161 g/mol + adamantyl: ~135 g/mol). Synthetic route: Likely involves coupling adamantyl groups via alkylation or nucleophilic substitution, similar to methods used for tert-butyl or aryl substituents .

- Key analogs: Compound Name Substituent(s) Molecular Weight (g/mol) Key Features 3-(2-Hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (A5) 2-Hydroxyphenyl, methyl 242.25 Enhanced solubility due to hydroxyl group; moderate XO inhibition 1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-... (10e) 4-Nitrobenzylideneamino, phenyl 393.37 Potent antitumor activity (IC₅₀ = 11 µM, MCF-7) 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-... tert-Butyl, 4-fluoro-2-hydroxyphenyl ~316.32 Balanced lipophilicity and solubility

Pharmacokinetic Considerations

- Solubility: Hydroxyl or amino groups (e.g., in A5 or 10e ) improve aqueous solubility, whereas adamantyl and trifluoromethyl groups may reduce it.

- Metabolic Stability : Bulky substituents like adamantyl and tert-butyl likely slow hepatic metabolism compared to smaller groups (e.g., methyl).

Biological Activity

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system incorporating both pyrazole and pyrimidine moieties. Its unique structure features an adamantyl group, which enhances its biological activity and selectivity due to its rigidity and hydrophobic properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral, anticancer, and anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. Notably, studies have focused on its binding affinity to sigma receptors, where modifications to the adamantyl group can significantly influence selectivity towards sigma-1 versus sigma-2 receptors .

Antiviral and Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral efficacy against various viruses, including herpes simplex virus type-1 (HSV-1). The structural modifications at C-2 and N-3 positions have been linked to enhanced activity levels against viral targets. For instance, compounds with specific substituents demonstrated significant improvements in reverse transcriptase inhibitory activity compared to standard treatments .

In terms of anticancer potential, the compound has been evaluated for its effects on various cancer cell lines. It has shown promising results in inhibiting the growth of specific cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that the presence of lipophilic substituents enhances its anticancer properties .

Sigma Receptor Interactions

The sigma receptors (σ1 and σ2) are implicated in various physiological processes and are considered potential therapeutic targets for pain management and neuroprotection. This compound has been identified as a selective σ1 receptor antagonist, exhibiting substantial antinociceptive properties in animal models. This suggests its potential utility in developing analgesic therapies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(2-Chloroethyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one | Contains a chloroethyl group | Potent antinociceptive properties | Effective against pain models |

| N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines | Pyrido substitution on pyrazole ring | Enhanced anticancer activity | Targets multiple cancer pathways |

| 4-Acylaminopyrazolo[3,4-d]pyrimidines | Acylaminopyrazole core | Selective σ1R antagonists | Significant antinociceptive effects |

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against HSV-1. The results indicated that certain modifications at the C-2 position significantly increased antiviral potency, with some compounds achieving EC50 values as low as 0.20 μM, outperforming existing antiviral agents .

Case Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines to assess the anticancer properties of this compound. The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against specific cancer types. Further investigations into its mechanism revealed that it induces apoptosis through modulation of key survival pathways .

Q & A

Q. What are the common synthetic routes for 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including condensation of pyrazole and pyrimidine precursors. Key steps include:

- Cyclocondensation : Heating intermediates (e.g., pyrazole-4-carboxylic acid derivatives) with adamantyl hydrazines in formamide or DMF at 70–100°C for 24–48 hours .

- Substitution reactions : Introducing adamantyl groups via nucleophilic substitution under inert atmospheres (e.g., N₂), using solvents like toluene or DMF and bases such as NaHCO₃ to control pH . Optimization focuses on temperature control (60–120°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., triethylamine for deprotonation). Purity is ensured via recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., adamantyl group position) and detect aromatic protons in the pyrazolo-pyrimidine core .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₂N₄O₂ derivatives) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrimidin-4-one) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across studies?

Discrepancies in biological data (e.g., antifungal vs. anti-inflammatory activity) may arise from structural modifications (e.g., substituents on N1 or C6) or assay conditions. To resolve these:

- Control experiments : Compare EC₅₀ values under standardized conditions (e.g., pH, temperature) .

- Docking simulations : Use computational models (e.g., Glide ligand efficiency) to assess binding affinity variations across targets (e.g., adenosine deaminase vs. fungal enzymes) .

- SAR studies : Systematically modify substituents (e.g., 5-amino vs. 3-methyl groups) and evaluate activity trends .

Q. What methodologies are used to elucidate the mechanism of action in therapeutic applications?

- Enzyme inhibition assays : Measure Ki values (e.g., nanomolar inhibition of adenosine deaminase via competitive binding assays) .

- In vivo models : Test efficacy in disease models (e.g., 2,4-dinitrobenzenesulfonic acid-induced colitis in rats) with biomarkers (e.g., TNF-α reduction) .

- Cellular studies : Assess membrane permeability via propidium iodide uptake (e.g., antifungal activity linked to disrupted fungal membrane integrity) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

- Variable substituents : Synthesize derivatives with systematic substitutions (e.g., halogen at C6, alkyl/aryl groups at N1) .

- Biological testing : Use parallel assays (e.g., antifungal, anticancer, enzyme inhibition) to correlate structural features with activity.

- Computational tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate purification : Use flash chromatography after each step to remove byproducts .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yield .

- Solvent optimization : Switch from DMF to ionic liquids for temperature-sensitive reactions .

Therapeutic & Mechanistic Insights

Q. What evidence supports the potential of this compound in treating inflammatory diseases?

- In vivo efficacy : 1-(1-Adamantyl) derivatives reduced intestinal inflammation in colitis models by 60–70%, comparable to dexamethasone, via TNF-α and IL-6 suppression .

- Target engagement : Nanomolar Ki values against adenosine deaminase (ADA), a key enzyme in purine metabolism linked to immune dysregulation .

Q. How does the adamantyl group influence pharmacokinetic properties?

- Lipophilicity : Adamantyl increases logP, enhancing blood-brain barrier penetration (critical for neuroinflammation studies) .

- Metabolic stability : The bulky adamantyl group reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo .

Analytical & Technical Challenges

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Regioselectivity issues : Competing N1 vs. N2 substitutions in the pyrazole ring. Solution: Use directing groups (e.g., methoxy) or transition-metal catalysts .

- Scale-up difficulties : Low yields (>50 mg scale). Solution: Switch to flow chemistry for continuous processing .

Q. How can researchers validate target specificity in kinase inhibition studies?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases.

- CRISPR knockouts : Eliminate off-target effects by deleting the proposed target gene (e.g., CDK2) and retesting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.